molecular formula C9H11NO4 B184613 2-Methoxy-5-(2-nitroethyl)phenol CAS No. 322474-09-9

2-Methoxy-5-(2-nitroethyl)phenol

Cat. No.: B184613
CAS No.: 322474-09-9
M. Wt: 197.19 g/mol
InChI Key: ITIMUCQQHDXMIW-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-nitroethyl)phenol is a synthetic compound that has gained attention due to its potential therapeutic and environmental applications. It is a phenolic compound that contains a nitro group and a methoxy group on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methoxy-5-(2-nitroethyl)phenol can be achieved through the reaction of 2-methoxyphenol with 2-bromoethanol under basic conditions . The specific reaction conditions can be optimized based on the experimental requirements.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction routes as in laboratory settings, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-nitroethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Formation of 2-methoxy-5-(2-aminoethyl)phenol.

    Reduction: Formation of 2-methoxy-5-(2-aminoethyl)phenol.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

2-Methoxy-5-(2-nitroethyl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-nitroethyl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-Methoxy-5-(2-nitroethyl)phenol can be compared with other similar compounds, such as:

    2-Methoxy-5-nitrophenol: Lacks the ethyl group, leading to different reactivity and applications.

    2-Methoxy-4-(2-nitroethyl)phenol:

    2-Methoxy-5-(2-aminoethyl)phenol: Reduced form with different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-5-(2-nitroethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIMUCQQHDXMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356197
Record name 2-methoxy-5-(2-nitroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322474-09-9
Record name 2-methoxy-5-(2-nitroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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